Sdz mrl 953
Description
Structure
2D Structure
Properties
CAS No. |
123136-61-8 |
|---|---|
Molecular Formula |
C48H92NO14P |
Molecular Weight |
938.2 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-3-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1 |
InChI Key |
DRYNWBQTTUKLQD-STUKOUKJSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)OC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Other CAS No. |
123136-61-8 |
Synonyms |
2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose SDZ MRL 953 SDZ MRL-953 |
Origin of Product |
United States |
Mechanistic Insights and Biological Interactions of Sdz Mrl 953
Elucidation of Molecular Mechanisms of Action for Sdz mrl 953
The primary mechanism of action for this compound involves its function as an agonist for Toll-like receptor 4 (TLR4), a key component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), particularly the lipid A moiety of LPS from gram-negative bacteria. acs.orgnih.govresearchgate.net
Receptor Binding and Ligand-Receptor Dynamics of this compound
This compound, like other lipid A analogs, is recognized by the TLR4 receptor complex. This recognition is not mediated by TLR4 alone but requires a co-receptor, myeloid differentiation factor 2 (MD-2). researchgate.netunimib.it MD-2 possesses a hydrophobic pocket that directly binds the lipid chains of lipid A and its analogs. researchgate.net The binding of an agonist ligand such as this compound to MD-2 induces a conformational change in the MD-2 protein, which then facilitates the dimerization of the TLR4/MD-2 complex. unimib.itresearchgate.net This dimerization is the critical event that initiates downstream intracellular signaling. unimib.itresearchgate.net
Some in vitro studies have suggested that this compound may act independently of another co-receptor, CD14, which is typically involved in the transfer of LPS to the TLR4/MD-2 complex. unimib.it The action of this compound on human peripheral blood mononuclear cells could not be blocked by monoclonal antibodies to CD14, suggesting a direct interaction with the TLR4/MD-2 complex. unimib.it
Detailed quantitative data on the binding affinity (such as Kd values) and the kinetics of the ligand-receptor interaction between this compound and the TLR4/MD-2 complex are not extensively available in the public scientific literature. However, it is established that its binding leads to the activation of the TLR4 signaling pathway. nih.govresearchgate.net
Ion Channel Modulation and Gating Kinetics by this compound
There is no information in the reviewed scientific literature to suggest that this compound directly modulates the activity or gating kinetics of ion channels.
Intracellular Signaling Cascades Influenced by this compound
The activation of the TLR4/MD-2 receptor complex by this compound triggers intracellular signaling pathways that are crucial for the innate immune response. The dimerization of the TLR4 receptor recruits intracellular adaptor proteins, leading to the activation of key transcription factors, primarily nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). researchgate.netwikipedia.org
The activation of NF-κB and AP-1 results in their translocation to the nucleus, where they induce the expression of a wide array of genes, including those for various cytokines, chemokines, and adhesion molecules. researchgate.netwikipedia.orgfrontiersin.org This signaling cascade is central to the immunomodulatory and proinflammatory effects observed with lipid A and its analogs. The specific profile of induced genes can vary depending on the precise structure of the lipid A analog. acs.org
Cell-Level Effects and Cytological Responses to this compound
This compound elicits distinct responses in various immune cells, most notably monocytes, macrophages, and neutrophils. researchgate.netbiocat.com These cellular responses are a direct consequence of the activation of the TLR4 signaling pathway.
In vitro, this compound has been shown to moderately induce the release of certain cytokines from monocytes. researchgate.netbiocat.com Studies in cancer patients demonstrated that this compound administration led to an increase in serum levels of granulocyte colony-stimulating factor (G-CSF) and interleukin-6 (IL-6). plos.org Notably, in the same study, it did not significantly increase the levels of the proinflammatory cytokines tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), or interleukin-8 (IL-8) on its own. plos.org In fact, pretreatment with this compound was found to downregulate the subsequent inflammatory cytokine response to an endotoxin (B1171834) challenge. plos.orgnih.gov
For neutrophils, this compound acts as a priming agent. researchgate.netbiocat.com It enhances the production of reactive oxygen metabolites by human neutrophils in response to a subsequent soluble stimulus. researchgate.netbiocat.com This priming effect contributes to the enhanced resistance to infections observed in preclinical models. researchgate.net
The table below summarizes the cytokine response to this compound based on available data.
| Cell Type | Cytokine | Effect of this compound Alone | Effect of this compound Pretreatment on Endotoxin-Induced Cytokine Release |
| Monocytes/Macrophages | G-CSF | Increase plos.org | Decrease plos.org |
| IL-6 | Increase plos.org | Decrease plos.org | |
| TNF-α | No significant increase plos.org | Decrease plos.org | |
| IL-1β | No significant increase plos.org | Decrease plos.org | |
| IL-8 | No significant increase plos.org | Decrease plos.org |
Cellular Uptake and Subcellular Localization of this compound
Specific studies detailing the precise mechanisms of cellular uptake and the subcellular localization of this compound are not extensively detailed in the available literature. However, based on the known mechanisms for other lipid A analogs, it is understood that the interaction primarily occurs at the cell surface with the TLR4/MD-2 complex. asm.org Following binding, the activated receptor complex can be internalized. unimib.it The process of LPS internalization can occur via CD14-dependent and independent pathways, and once inside the cell, TLR4 can activate a different signaling branch (TRIF-dependent pathway) from endosomes. asm.orgfrontiersin.org Given that this compound can act in a CD14-independent manner, it is plausible that its uptake and subsequent signaling may follow a similar pattern of initial cell surface interaction followed by potential endosomal signaling. unimib.it
This compound-Mediated Alterations in Gene Expression and Protein Synthesis
This compound exerts significant and selective effects on the expression of cytokine genes and the synthesis of their corresponding proteins, particularly in immune cells like macrophages. nih.govaai.org A key characteristic of its action is the discordant regulation of inflammatory mediators, especially in the context of endotoxin tolerance. researchgate.netnih.govaai.org
In studies using human peritoneal macrophages, this compound was shown to down-regulate the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) when cells were subsequently challenged with high doses of LPS. nih.govaai.org This reduction in cytokine production is a result of inhibited gene transcription and/or decreased mRNA stability for these specific cytokines. nih.govaai.org
Conversely, under the same conditions, this compound primed the cells for an enhanced secretion of Granulocyte Colony-Stimulating Factor (G-CSF) and Interleukin-1 beta (IL-1β). nih.govaai.org At the transcriptional level, the mRNA levels for G-CSF were slightly increased, while those for IL-1β remained largely unaltered, suggesting that the upregulation of IL-1β may be controlled at a post-transcriptional level. nih.govaai.org
In a clinical setting with cancer patients, pretreatment with this compound markedly diminished the systemic release of a panel of cytokines—including TNF-α, IL-1β, IL-8, IL-6, and G-CSF—following a challenge with endotoxin. researchgate.netgoogle.comresearchgate.net Interestingly, when administered alone, this compound was found to increase serum levels of G-CSF and IL-6, but not the primary proinflammatory cytokines TNF-α, IL-1β, and IL-8. researchgate.netresearchgate.net
| Cytokine | Effect of this compound Pretreatment (upon LPS challenge) | Observed mRNA Level Change | Reference |
|---|---|---|---|
| TNF-α | Down-regulated | Decreased | researchgate.netnih.govaai.org |
| IL-6 | Down-regulated | Decreased | researchgate.netnih.govaai.org |
| IL-1β | Up-regulated/Primed | Unaltered | researchgate.netnih.govaai.org |
| G-CSF | Up-regulated/Primed | Slightly Increased | researchgate.netnih.govaai.org |
| IL-8 | Down-regulated | Not Specified | researchgate.net |
Influence of this compound on Cellular Metabolism and Bioenergetics
The study of bioenergetics concerns the flow of energy through living systems, including metabolic processes like cellular respiration and the production of ATP. nih.gov this compound has been shown to directly influence cellular metabolic activity, most notably by priming human neutrophils for an enhanced respiratory burst. nih.govasm.orgresearchgate.net
The respiratory burst is a critical metabolic process in phagocytic cells, involving a rapid release of reactive oxygen species (ROS) to kill ingested pathogens. In vitro, this compound was found to be a potent primer for the enhanced production of these reactive oxygen metabolites in human neutrophils when the cells were exposed to a secondary stimulus. nih.govasm.org This priming effect was dose-dependent and occurred rapidly, within minutes of exposure to the compound. asm.org This suggests that this compound can quickly alter the metabolic readiness of immune cells. The mechanism appears to involve the enhancement of the enzymatic machinery responsible for the oxidative burst. researchgate.net While detailed studies on its broader impact on mitochondrial function, glycolysis, or ATP production are not extensively documented, its ability to modulate the intense metabolic activity of the neutrophil respiratory burst is a key aspect of its bioenergetic influence.
Systemic Pharmacodynamics and Biological Pathways Affected by this compound
Organ-Specific Responses and Tissue Distribution of this compound
Following administration, this compound elicits responses in various cells and tissues, consistent with its role as a systemic immunomodulator. Although comprehensive pharmacokinetic studies detailing its quantitative distribution across all major organs are not widely available, its effects have been observed in specific and critical biological compartments.
The compound has been administered intravenously in human clinical trials, indicating its distribution via the circulatory system to various tissues. researchgate.netresearchgate.net A primary site of action is the population of circulating and tissue-resident immune cells. Pronounced effects have been documented in peritoneal macrophages and human monocytes. researchgate.netnih.govaai.org Furthermore, its ability to stimulate hematopoietic recovery and increase granulocyte counts points to a significant effect on the bone marrow and its progenitor cells. asm.orgresearchgate.net
In preclinical studies, pretreatment with this compound demonstrated a protective effect against endotoxin-induced acute lung injury in guinea pigs, highlighting the lung as another organ system responsive to its modulatory effects. jci.org The known involvement of TNF-α in the pathophysiology of the kidney and gastrointestinal system suggests that modulation of this cytokine by this compound could potentially influence these organs, though direct evidence is limited. google.com
Neurobiological and Psychopharmacological Effects of this compound
Direct research into the neurobiological and psychopharmacological effects of this compound is scarce. However, indirect connections can be inferred through its mechanism of action. The compound's primary role is to modulate the immune system's response to inflammatory stimuli like LPS, and there is a well-established communication axis between the immune and central nervous systems.
Some related immunomodulatory compounds, such as muramyl peptides, have been noted to possess neurobiological properties, suggesting a potential for this class of molecules to influence the central nervous system. researchgate.net Furthermore, this compound significantly modulates the expression of cytokines like TNF-α. researchgate.net TNF-α is known to be active in the central nervous system, where it can mediate systemic effects such as fever and anorexia, which have neurobiological underpinnings. google.com Despite these indirect links, no studies specifically investigating the psychopharmacological profile or direct neurological impact of this compound are available in the reviewed literature.
Immunomodulatory and Inflammatory Pathways Influenced by this compound
The most extensively documented activity of this compound is its profound influence on immunomodulatory and inflammatory pathways. As a synthetic lipid A analogue, it functions as an agonist for the Toll-like receptor 4 (TLR4) complex, a key pattern recognition receptor of the innate immune system. researchgate.netunimib.it
A central mechanism of this compound is the induction of endotoxin tolerance. Pretreatment with the compound renders animals and human subjects less susceptible to the toxic effects of a subsequent LPS challenge. nih.govasm.org This protective effect is achieved by reprogramming the inflammatory cascade. Specifically, it down-regulates the expression of potent pro-inflammatory cytokines like TNF-α and IL-6, which are major mediators of septic shock. researchgate.netnih.govaai.org This reprogramming is thought to occur through the modulation of intracellular signaling pathways that are initiated by TLR4 activation, such as those involving the transcription factors NF-κB and AP-1. researchgate.net
While suppressing certain inflammatory responses, this compound simultaneously enhances other aspects of nonspecific immunity. researchgate.net It primes neutrophils for a more robust oxidative burst and enhances the microbicidal activities of macrophages. asm.orgresearchgate.net This dual action—dampening the harmful hyperinflammatory response while boosting effective pathogen clearance—underlies its improved therapeutic window compared to natural endotoxin. nih.govasm.org
| Immunomodulatory Effect | Key Cellular/Molecular Target | Outcome | Reference |
|---|---|---|---|
| Endotoxin Tolerance | TLR4 Signaling Pathway | Reduced release of TNF-α, IL-6, IL-8 upon LPS challenge | nih.govasm.orgresearchgate.net |
| Enhanced Nonspecific Immunity | Macrophages, Neutrophils | Increased bacterial killing, enhanced respiratory burst | researchgate.netresearchgate.net |
| Cytokine Modulation | Cytokine Genes (e.g., TNF-α, IL-6, IL-1β, G-CSF) | Discordant regulation (down-regulation of some, up-regulation of others) | researchgate.netnih.govaai.org |
| Hematopoietic Stimulation | Bone Marrow Progenitor Cells | Increased granulocyte counts | asm.orgresearchgate.net |
Cardiovascular and Metabolic Systemic Impacts of this compound
The systemic impacts of this compound on the cardiovascular and metabolic systems are intrinsically linked to its function as an immunomodulator, particularly its ability to interact with the Toll-like receptor 4 (TLR4) signaling pathway. researchgate.netacs.org While direct, extensive studies on its independent effects on cardiovascular and metabolic homeostasis are limited, its influence during inflammatory states, such as sepsis, provides significant insights.
The primary mechanism of this compound involves its interaction with the TLR4 receptor complex, which is pivotal in the innate immune response to bacterial endotoxins. researchgate.netacs.org Unlike the highly toxic lipopolysaccharide (LPS), this compound acts as a partial agonist, capable of inducing a state of tolerance to subsequent challenges with potent endotoxins. researchgate.netresearchgate.net This preconditioning effect is central to its observed systemic impacts.
A key aspect of this compound's systemic impact is its differential regulation of cytokine production. In both preclinical and clinical studies, this compound by itself does not significantly stimulate the release of major pro-inflammatory cytokines associated with cardiovascular and metabolic dysfunction, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.netresearchgate.net However, it does induce the production of Granulocyte-Colony Stimulating Factor (G-CSF) and Interleukin-6 (IL-6). researchgate.netresearchgate.net
Pre-treatment with this compound has been shown to markedly blunt the release of a cascade of pro-inflammatory cytokines (TNF-α, IL-1β, IL-8, and IL-6) upon a subsequent endotoxin challenge. researchgate.netresearchgate.net This is significant because excessive production of these cytokines during sepsis is a major driver of cardiovascular collapse, characterized by hypotension, and metabolic derangements, such as insulin (B600854) resistance.
A study in guinea pigs demonstrated that pretreatment with this compound, 12 hours prior to an E. coli endotoxin challenge, attenuated acute lung injury. nih.gov This protective effect is attributed to the downregulation of the inflammatory response to endotoxin, which has direct implications for cardiovascular function during severe inflammation. nih.gov
Research Findings on this compound's Effect on Cytokine Release
| Study Type | Key Findings | Implication for Cardiovascular & Metabolic Systems | Reference |
|---|---|---|---|
| Phase I Clinical Trial in Cancer Patients | This compound alone increased G-CSF and IL-6, but not TNF-α, IL-1β, or IL-8. Pretreatment with this compound significantly reduced the endotoxin-induced release of TNF-α, IL-1β, IL-8, IL-6, and G-CSF. | By mitigating the surge of cardiotoxic and metabolically disruptive cytokines during endotoxemia, this compound may help preserve cardiovascular and metabolic stability. | researchgate.netresearchgate.net |
| In Vitro Study with Human Peritoneal Macrophages | High doses of this compound adapted macrophages to a secondary LPS challenge, down-regulating TNF-α and IL-6 production while priming for G-CSF and IL-1β secretion. | Demonstrates a complex, context-dependent modulation of inflammatory signals that can influence systemic responses. | nih.gov |
| Preclinical Study in Guinea Pigs | Pretreatment with this compound attenuated endotoxin-induced acute lung injury, a condition associated with severe cardiovascular stress. | Suggests a protective effect on end-organ damage caused by systemic inflammation, which is closely linked to cardiovascular outcomes. | nih.gov |
This compound has been observed to increase granulocyte counts. researchgate.net In clinical settings, pretreatment with the compound augmented the increase in granulocyte counts in response to an endotoxin challenge. researchgate.netresearchgate.net While primarily an immune effect, the modulation of leukocyte populations can have secondary impacts on the cardiovascular system, particularly in the context of inflammation and tissue repair.
There is a lack of direct evidence from published studies on the effects of this compound on key metabolic parameters such as glucose uptake, insulin sensitivity, or lipid metabolism, outside of the context of its own lipid-based structure. The research focus has remained on its immunomodulatory properties and potential as a prophylactic agent against sepsis and as a vaccine adjuvant.
Summary of Systemic Impacts of this compound
| System | Observed Impact of this compound | Underlying Mechanism | Reference |
|---|---|---|---|
| Cardiovascular | Indirectly protective during endotoxemia by reducing the release of cardiotoxic cytokines. Attenuates endotoxin-induced acute lung injury. | Induction of endotoxin tolerance via TLR4 modulation. | researchgate.netresearchgate.netnih.gov |
| Metabolic | Indirectly mitigates metabolic disruption during sepsis by controlling the pro-inflammatory cytokine cascade. No direct studies on glucose or lipid homeostasis. | Modulation of inflammatory mediators that influence metabolic regulation. | researchgate.netresearchgate.net |
Synthesis Pathways and Structural Modifications of Sdz Mrl 953
Established Synthetic Routes for Sdz mrl 953
While the precise, step-by-step synthesis of this compound is not extensively detailed in publicly available literature, the established synthetic routes for monosaccharidic lipid A analogs provide a clear framework for its plausible synthesis. researchgate.netnih.gov The construction of such complex glycolipids is a significant undertaking in carbohydrate chemistry, typically involving a multi-step sequence that requires careful control of stereochemistry and the use of sophisticated protecting group strategies. nih.gov
Two general strategies are commonly employed for the synthesis of lipid A and its analogs: a linear approach, where a versatile disaccharide is first constructed and then functionalized, or a convergent strategy, where lipidated monosaccharide units are synthesized separately and then joined together. nih.gov For a monosaccharidic analog like this compound, a more direct, yet still complex, functionalization of a glucosamine (B1671600) scaffold is the primary approach.
The synthesis would logically commence with a suitable derivative of D-glucosamine, a readily available starting material. mdpi.com The synthetic challenge lies in the regioselective and stereoselective introduction of the various functional groups: the phosphate (B84403) at the anomeric position (C-1), the amide-linked acyl chain at C-2, and the ester-linked acyl chains at C-3 and C-4. asm.orgresearchgate.net
Step-by-Step Reaction Mechanisms in this compound Synthesis
The synthesis of a molecule like this compound involves a series of well-established reaction mechanisms in organic chemistry, particularly in the field of carbohydrate synthesis.
Acylation Reactions: The introduction of the (R)-3-hydroxytetradecanoate chains at the C-3 and C-4 hydroxyl groups and the C-2 amino group is a key step. This is typically achieved through esterification and amidation reactions, respectively. For the hydroxyl groups, acylation can be carried out using the corresponding acyl chloride or carboxylic acid activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The C-2 amino group, once deprotected, can be acylated using similar methods. The stereochemistry of the 3-hydroxy group on the acyl chain is critical for biological activity and must be pre-installed in the fatty acid building block. nih.gov
Phosphorylation: The introduction of the phosphate group at the anomeric position is a critical and often challenging step. This is typically performed late in the synthetic sequence. A common method involves the use of a phosphoramidite (B1245037) reagent, followed by oxidation of the resulting phosphite (B83602) triester to the phosphate. Alternatively, reagents like dibenzyl phosphoro-chloridate can be used. The choice of phosphorylating agent and the reaction conditions are critical to ensure the desired α-stereoselectivity at the anomeric center. nih.gov
Deprotection: The final step in the synthesis is the global deprotection to remove all protecting groups and yield the final product, this compound. This is often achieved by catalytic hydrogenation to remove benzyl (B1604629) ethers and other hydrogenolysis-labile groups. The choice of deprotection conditions must be carefully selected to avoid side reactions and ensure the integrity of the final product. nih.gov
Optimization of Synthetic Yield and Purity for this compound
The optimization of yield and purity is a central theme in the synthesis of complex molecules like this compound. Several factors are considered to enhance the efficiency of the synthetic route.
Glycosylation Conditions: For disaccharide lipid A analogs, the glycosylation step is critical. Optimization involves screening different glycosyl donors (e.g., trichloroacetimidates, thioglycosides, glycosyl fluorides), promoters (e.g., TMSOTf, BF3·OEt2), solvents, and temperatures to maximize the yield and stereoselectivity of the desired glycosidic linkage. researchgate.netresearchgate.netrsc.org While this compound is a monosaccharide, the principles of optimizing stereoselective introductions at the anomeric center are analogous.
Green Chemistry Approaches in this compound Production
The principles of green chemistry are increasingly being applied to complex organic synthesis, including that of carbohydrates and their derivatives. acs.org
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly efficient and minimize the formation of byproducts.
Use of Safer Solvents and Reagents: There is a continuous effort to replace hazardous solvents and reagents with safer alternatives. bohrium.com For example, the use of ionic liquids or supercritical fluids as reaction media is being explored in carbohydrate chemistry.
Catalysis: The use of catalytic reagents in place of stoichiometric ones can significantly reduce waste. This includes the use of metal catalysts for hydrogenation and other transformations, as well as the development of organocatalytic methods. routledge.com
Renewable Feedstocks: The synthesis of this compound starts from D-glucosamine, which can be derived from chitin, a renewable biopolymer. This aligns with the green chemistry principle of using renewable feedstocks. rsc.org
Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ajgreenchem.com
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of this compound are driven by the desire to understand its mechanism of action and to develop new molecules with improved therapeutic profiles. This involves a deep understanding of the relationship between the molecule's structure and its biological activity.
Structure-Activity Relationship (SAR) Studies for this compound
SAR studies are fundamental to medicinal chemistry and have been extensively applied to the field of lipid A analogs to understand how structural modifications influence their interaction with the innate immune system, primarily through the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2. acs.orgnih.govnih.gov
Key structural features that are systematically varied in SAR studies of lipid A analogs include:
Acylation Pattern: The number, length, and position of the acyl chains are critical determinants of biological activity. For instance, hexa-acylated lipid A derivatives are typically potent TLR4 agonists, while under-acylated versions can act as antagonists. beilstein-journals.org The presence and stereochemistry of the 3-hydroxy groups on the acyl chains also play a significant role. nih.gov
Phosphorylation: The number and position of phosphate groups are crucial for activity. The presence of phosphate groups at the C-1 and C-4' positions of the disaccharide backbone is generally required for potent agonistic activity. In monosaccharidic analogs like this compound, the C-1 phosphate is a key feature for interaction with the TLR4/MD-2 receptor complex. nih.gov
Sugar Backbone: The nature of the sugar backbone can also be modified. While most natural lipid As have a β(1→6) linked diglucosamine backbone, synthetic analogs have been created with different glycosidic linkages or even non-carbohydrate scaffolds to probe the conformational requirements for receptor binding and activation. acs.orgresearchgate.net
The following table summarizes some general SAR findings for lipid A analogs:
| Structural Feature | Modification | Impact on Biological Activity |
| Number of Acyl Chains | Hexa-acylated | Potent TLR4 agonist |
| Tetra- or Penta-acylated | Often TLR4 antagonist or weaker agonist | |
| Acyl Chain Length | Varies (typically C10-C16) | Modulates the strength of interaction with MD-2 |
| Phosphate Groups | Bis-phosphorylated | Strong agonist activity |
| Monophosphorylated | Often reduced toxicity while retaining immunoadjuvant activity | |
| Anomeric Configuration | α vs. β | Can significantly impact biological activity |
Rational Design Principles for this compound Derivatives
The rational design of this compound derivatives is heavily influenced by the three-dimensional structure of the TLR4/MD-2/LPS complex, which has been elucidated by X-ray crystallography. mdpi.com This structural information provides a blueprint for designing new molecules with desired properties.
Mimicking the Bioactive Conformation: A key principle is to design molecules that can adopt a conformation that effectively binds to the MD-2 pocket and induces the dimerization of the TLR4 receptor, which is the key event in signal transduction. beilstein-journals.org Conformationally constrained analogs, for example, using rigidified scaffolds, have been designed to lock the molecule in its bioactive conformation. acs.org
Modulating Hydrophobicity and Hydrophilicity: The balance between the hydrophobic lipid chains and the hydrophilic phosphate and sugar components is critical for both receptor binding and the physicochemical properties of the molecule. Derivatives are designed with modified acyl chains or different polar head groups to fine-tune this balance.
Decoupling Agonistic and Antagonistic Properties: A major goal in the design of lipid A derivatives is to separate the beneficial immunostimulatory effects from the toxic effects associated with a full-blown inflammatory response. This can be achieved by designing molecules that selectively activate certain downstream signaling pathways of TLR4 or by creating potent antagonists that can block the effects of endotoxin (B1171834). nih.govfrontiersin.org
Improving Synthetic Accessibility: Another important design consideration is the ease of synthesis. Derivatives with simplified structures, for example, by replacing complex natural fatty acids with more readily available ones, are designed to make the synthesis more efficient and scalable. avantiresearch.com
Novel Synthetic Methodologies for Liraglutide Congeners
The development of congeners, or structurally similar analogs, of Liraglutide aims to enhance therapeutic properties such as efficacy, stability, and duration of action. Liraglutide itself is an analog of human glucagon-like peptide-1 (GLP-1), modified to resist degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). contractpharma.comfrontiersin.org Its structure features a C16 fatty acid (palmitic acid) attached to the lysine (B10760008) at position 26 via a glutamic acid spacer. regulations.govelementlabsolutions.com This modification promotes binding to serum albumin, significantly extending its half-life. regulations.govacs.org
Novel synthetic methodologies for GLP-1 congeners often focus on:
Amino Acid Substitution: Replacing specific amino acids in the peptide backbone can improve resistance to enzymatic degradation or alter receptor binding affinity. For instance, substituting the alanine (B10760859) at position 8 with a non-natural amino acid like aminoisobutyric acid (Aib) confers significant resistance to DPP-IV. nih.gov
Acylation with Different Fatty Acids: The length and nature of the attached fatty acid are critical for protraction. acs.org Synthesizing congeners with different fatty acids or dicarboxylic acid linkers can fine-tune albumin binding and pharmacokinetic profiles. Semaglutide, a notable Liraglutide congener, incorporates a C18 fatty diacid, which contributes to its longer half-life compared to Liraglutide. frontiersin.org
Solid-Phase Peptide Synthesis (SPPS) Innovations: Efficiently creating congeners relies on robust synthetic methods. Innovations in SPPS, such as the use of pseudoproline dipeptides, help to suppress peptide aggregation during synthesis, which is a common challenge in producing long peptides like GLP-1 analogs. contractpharma.com This allows for the creation of new sequences with improved purity and yield.
Research has explored various substitutions to create potent GLP-1 analogs. For example, while replacing the alanine at position 8 with glycine (B1666218) maintains comparable receptor binding, substituting it with leucine (B10760876) significantly lowers potency, highlighting the importance of steric factors at this position. nih.gov
Stereochemistry and Chiral Synthesis of this compound (Liraglutide)
The biological activity of peptides is critically dependent on their three-dimensional structure, which is determined by the specific stereochemistry of their constituent amino acids. Liraglutide, being composed of L-amino acids, has a specific chiral configuration essential for its function.
Enantioselective Synthesis Strategies for Liraglutide
The synthesis of Liraglutide requires precise control of stereochemistry to ensure only the desired L-amino acids are incorporated. Solid-phase peptide synthesis (SPPS) is the standard method, involving the sequential coupling of protected amino acids. google.comfda.gov
Key strategies to maintain chiral purity include:
Use of High-Purity Starting Materials: The synthesis begins with Fmoc-protected L-amino acids of high enantiomeric purity. outsourcedpharma.com
Optimized Coupling Reagents: The choice of coupling agents and additives is crucial to prevent racemization, a side reaction where the stereocenter of an amino acid is inverted. A patented method for Liraglutide synthesis involves using specific inorganic salts during coupling to reduce racemization and improve reaction completion. google.com
Process Control: Careful control of reaction parameters like temperature and time is essential. outsourcedpharma.com For example, after the Fmoc-deprotection step, washing with a solution of HOBt in DMF can help suppress aggregation and side reactions that could compromise chiral integrity. google.com
These enantioselective strategies are designed to produce the all-L-amino acid peptide, which is the biologically active form.
Biological Implications of this compound (Liraglutide) Stereoisomers
The presence of stereoisomers, specifically D-amino acid-containing impurities (diastereomers), can have significant biological consequences. Even a single amino acid isomerization can alter the peptide's conformation, potentially affecting its receptor binding, efficacy, and immunogenicity. researchgate.net
Reduced Biological Activity: D-amino acids can change the secondary structure of the peptide, which may interfere with its interaction with the GLP-1 receptor. mdpi.com While replacing the L-Alanine at position 8 with D-Alanine in GLP-1 was found to retain comparable receptor binding and activity, this is not a general rule and is highly position-dependent. nih.gov
Increased Proteolytic Stability: In some artificial peptides, the deliberate inclusion of D-amino acids can enhance stability against degradation by proteases in the human body. mdpi.com
Potential for Immunogenicity: The introduction of unnatural D-isomers can create new epitopes, potentially triggering an immune response. regulations.gov The safety profile of such impurities is often unknown, as they may not have been present in the material used in clinical trials. regulations.gov
Regulatory bodies like the FDA recommend the identification and quantification of any peptide-related impurity present at a level of 0.10% or greater, including D-amino acid isomers. outsourcedpharma.com
Impurity Profiling and Quality Control in this compound (Liraglutide) Synthesis
Given the complexity of its manufacturing, ensuring the purity of Liraglutide is a critical aspect of quality control. Impurities can be product-related (e.g., deletions, additions, isomers) or process-related (e.g., from solvents or reagents). regulations.govelementlabsolutions.com
Impurity Profiling: High-performance liquid chromatography (HPLC) is the primary analytical tool for detecting and quantifying impurities in Liraglutide. elementlabsolutions.com It is often coupled with high-resolution mass spectrometry (HRMS) to identify the exact nature of the impurities. elementlabsolutions.comwaters.com
Common impurities identified in synthetic peptide production include:
Deletion and Addition Sequences: Errors in the SPPS coupling or deprotection steps can lead to peptides missing an amino acid or having an extra one. regulations.gov
Racemized Forms: Peptides containing one or more D-amino acids due to epimerization during synthesis. regulations.govoutsourcedpharma.com Specific analytical methods have been developed to detect and locate D-amino acid impurities. outsourcedpharma.comresearchgate.net
Oxidation and Deamidation Products: Certain amino acids (like tryptophan and methionine) are susceptible to oxidation, while others (like asparagine and glutamine) can undergo deamidation under stress conditions like high pH. researchgate.netlcms.cz
The table below summarizes common impurities and the analytical methods used for their detection.
| Impurity Type | Description | Analytical Method |
| Deletion/Addition | Peptides with missing or extra amino acids. | RP-HPLC, LC-MS regulations.gov |
| D-Amino Acid Isomers | Peptides with inverted stereochemistry at one or more amino acid sites. | Chiral Chromatography, LC-HRMS outsourcedpharma.comresearchgate.net |
| Oxidation Products | Modification of susceptible residues (e.g., Trp, Met) by oxygen. | RP-HPLC, LC/Q-TOF MS lcms.cz |
| Deamidation Products | Conversion of Asn or Gln to Asp or Glu. | RP-HPLC, LC-MS lcms.cz |
| Aggregates | Self-association of peptide molecules. | Size-Exclusion Chromatography (SEC) |
Quality Control: A robust quality control strategy involves stringent in-process controls and final product specifications. fda.gov This includes:
Raw Material Control: Ensuring the purity of starting materials, particularly the protected amino acids. outsourcedpharma.com
Process Parameter Control: Strict monitoring and control of reaction times, temperatures, and reagent stoichiometry. outsourcedpharma.com
Purification Monitoring: Multiple purification steps, typically using chromatography, are employed to remove impurities from the crude peptide. The efficiency of this process is closely monitored. fda.gov
Stability Testing: Forced degradation studies are performed to understand how the peptide behaves under stress (e.g., heat, pH, oxidation) and to identify potential degradation products. lcms.cz
Changing the manufacturing process from a recombinant to a fully synthetic route can significantly alter the impurity profile, necessitating a thorough re-evaluation to ensure the final product's quality and safety. contractpharma.com
Pharmacokinetics, Metabolism, and Excretion of Sdz Mrl 953
Absorption Characteristics of Sdz mrl 953
The absorption of a compound is a critical determinant of its systemic availability and subsequent pharmacological effect. This section explores the known absorption characteristics of this compound, focusing on its bioavailability and membrane permeability.
There is a notable lack of publicly available scientific literature detailing the specific oral bioavailability of this compound. The oral absorption of lipid-based molecules can be complex and is often limited. For instance, a patent related to lipid nucleotide analog prodrugs suggests that derivatization is a strategy employed to enhance the oral bioavailability of compounds that are otherwise poorly absorbed. google.com This implies that without specific formulation strategies, the oral bioavailability of compounds like this compound may be low.
General factors that influence the oral absorption of lipid-based drugs include their solubility in the gastrointestinal fluids, degradation by enzymes, and the potential for efflux by transporters. For other synthetic lipid analogs, such as tafenoquine, nanoformulations like microemulsions have been shown to significantly improve oral bioavailability by enhancing solubility. drugbank.comdovepress.com Whether similar strategies were ever explored for this compound is not documented in the available literature.
The ability of this compound to permeate biological membranes is a key factor in its absorption and distribution. The amphiphilic nature of this compound, with both lipid and phosphate (B84403) components, suggests a complex interaction with cell membranes. ontosight.ai While specific membrane permeability data for this compound are not available, studies on other lipid A molecules provide some insights.
The interaction of lipid A with ATP-binding cassette (ABC) transporters has been investigated. One such transporter, MsbA, which is involved in the transport of lipopolysaccharides in bacteria, has been shown to interact with free lipid A. nih.gov This interaction suggests that transporter proteins may play a role in the movement of lipid A analogs across cellular membranes. Additionally, the interaction of lipids with transporter proteins is a recognized mechanism influencing drug disposition. researchgate.net However, specific studies identifying the transporters involved in the permeation of this compound in mammalian systems have not been found.
Biotransformation and Metabolism of Abecarnil (B195500) (this compound)
Abecarnil undergoes extensive metabolism in the body, with studies in healthy volunteers showing it is almost completely metabolized before excretion. tandfonline.com The biotransformation process involves both Phase I and Phase II metabolic reactions, leading to the formation of several metabolites. tandfonline.comresearchgate.netnih.gov The total clearance of abecarnil, which is nearly identical to its metabolic clearance, has been calculated to be approximately 11 ml/min per kg in humans. tandfonline.com
Phase I Metabolic Pathways of Abecarnil (e.g., Oxidation, Reduction, Hydrolysis)
The primary Phase I metabolic transformation of Abecarnil involves two main reactions: ether cleavage and ester cleavage. tandfonline.comresearchgate.netnih.gov
Oxidation (Ether Cleavage): The most significant metabolic pathway is the O-dealkylation at position 6 of the β-carboline structure. tandfonline.comresearchgate.net This reaction involves the cleavage of the benzyloxy ether bond, resulting in the formation of a primary alcohol metabolite, the 6-hydroxy analogue of Abecarnil. tandfonline.com
Hydrolysis (Ester Cleavage): A minor metabolic pathway for Abecarnil is the hydrolysis of its isopropyl ester group at position 3. tandfonline.comresearchgate.netnih.gov This reaction leads to the formation of a carboxylic acid metabolite.
Phase II Metabolic Pathways of Abecarnil (e.g., Glucuronidation, Sulfation)
Following Phase I metabolism, the primary metabolite, the 6-hydroxy analogue, undergoes extensive Phase II conjugation reactions. tandfonline.comresearchgate.net These reactions increase the water solubility of the metabolite, facilitating its excretion. The main Phase II pathways identified are:
Glucuronidation: The 6-hydroxy group is conjugated with glucuronic acid to form a glucuronide conjugate. tandfonline.com
Sulfation: The 6-hydroxy group is conjugated with a sulfate (B86663) group to form a sulfate conjugate. tandfonline.com
These conjugation reactions are the subsequent and final steps in the main metabolic cascade of Abecarnil before elimination. researchgate.netnih.gov
Identification and Characterization of Abecarnil Metabolites
Studies utilizing ¹⁴C-labeled Abecarnil have successfully identified the key metabolites in plasma. tandfonline.com The major circulating metabolites are the Phase II conjugates of the initial 6-hydroxy analogue.
The identified metabolites include:
6-hydroxy abecarnil tandfonline.com
6-hydroxy abecarnil glucuronide tandfonline.com
6-hydroxy abecarnil sulphate tandfonline.com
| Metabolite Name | Metabolic Pathway | Reference |
|---|---|---|
| 6-hydroxy abecarnil | Phase I (Ether Cleavage/Oxidation) | tandfonline.com |
| 6-hydroxy abecarnil glucuronide | Phase II (Glucuronidation) | tandfonline.com |
| 6-hydroxy abecarnil sulphate | Phase II (Sulfation) | tandfonline.com |
Cytochrome P450 Enzyme Induction and Inhibition by Abecarnil
While it is established that β-carboline alkaloids can interact with the cytochrome P450 (CYP) enzyme system, specific studies detailing the induction or inhibition of particular CYP isoforms by Abecarnil are not extensively covered in the available search results. sci-hub.se The extensive metabolism of Abecarnil, particularly the oxidative ether cleavage, strongly suggests the involvement of CYP enzymes. tandfonline.comnih.gov The cytochrome P450 system is a primary driver of oxidative metabolism for many drugs. nih.gov However, without specific inhibitory or inductive data, a definitive statement on Abecarnil's interaction profile with enzymes like CYP1A2, CYP2C19, CYP2D6, or CYP3A4 cannot be made. benzoinfo.com
Excretion Pathways of Abecarnil and its Metabolites
Following oral administration, radiolabeled Abecarnil (¹⁴C-Abecarnil) is excreted rapidly and completely. tandfonline.comresearchgate.netnih.gov The elimination is primarily driven by the excretion of its metabolites.
Renal Excretion and Biliary Excretion of Abecarnil
Biliary and Fecal Excretion: The primary route of elimination for Abecarnil and its metabolites is through the feces. tandfonline.comresearchgate.netnih.gov This indicates that biliary excretion is the principal pathway for clearing the drug from the body. unil.ch After metabolism in the liver, the polar glucuronide and sulfate conjugates are actively transported into the bile, which is then released into the gastrointestinal tract for elimination. tandfonline.comunil.ch Studies in mice also show very low fecal excretion of the unchanged drug, reinforcing that elimination occurs post-metabolism. tandfonline.com
Renal Excretion: Renal excretion plays a very minor role in the elimination of the parent compound. Only about 2% of an administered dose is excreted as unchanged Abecarnil in the urine. tandfonline.com However, the role of renal excretion for the water-soluble metabolites has not been separately quantified in the provided literature. A study on patients with severe renal insufficiency found that while plasma protein binding of Abecarnil was lower, there was no significant change in the apparent unbound total body clearance, suggesting that dose adjustments would be based on clinical response rather than a predicted decrease in clearance. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Primary Excretion Route | Feces (via biliary excretion of metabolites) | tandfonline.comresearchgate.netnih.gov |
| Unchanged Drug in Urine | ~2% of dose | tandfonline.com |
| Excretion of ¹⁴C-labeled Drug | Rapid and complete | tandfonline.comresearchgate.net |
Pharmacokinetic Variability and Inter-Individual Differences in this compound Disposition
Significant inter-individual differences have been observed in the pharmacokinetic profile of this compound. Following administration, the peak serum concentrations of the compound show marked variability among individuals. In a clinical study, these differences were evident in the wide range of peak serum levels recorded. This variability suggests that individual patient factors may play a substantial role in the disposition of this compound.
In one study involving cancer patients, the administration of this compound led to a notable release of Granulocyte-Colony Stimulating Factor (G-CSF). The peak serum concentrations of G-CSF, as a response to the compound, demonstrated significant inter-individual differences, with values ranging from 24 to 929 pg/mL. guidetoimmunopharmacology.org This variability in a pharmacodynamic marker is indicative of underlying pharmacokinetic differences.
Table 1: Inter-individual Variability in Peak Serum Concentrations of G-CSF in Response to this compound
| Parameter | Range of Observed Values |
|---|
Data from a study in cancer patients following administration of this compound. guidetoimmunopharmacology.org
This observed variability highlights the complex nature of this compound's interaction with biological systems and underscores the need for further investigation into the specific factors contributing to these differences.
Analytical Methodologies for Sdz Mrl 953
Chromatographic Techniques for Sdz mrl 953 Analysis
Chromatographic methods are essential for the separation and quantification of Abecarnil (B195500) from various matrices, including biological fluids and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) for this compound
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Abecarnil, particularly in pharmacokinetic studies. A validated, automated HPLC method has been developed for the determination of Abecarnil in plasma. This method demonstrates the high sensitivity and specificity required for analyzing biological samples.
A key approach involves reversed-phase HPLC coupled with fluorescence detection, which offers excellent sensitivity due to the native fluorescence of the β-carboline structure. For quantitative analysis, a robust method has been detailed in the scientific literature, the parameters of which are summarized in the table below.
| Parameter | Specification |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile (B52724)/phosphate (B84403) buffer |
| Detection | Fluorescence (Excitation/Emission wavelengths specific to Abecarnil) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 20 µL |
| Quantification | Based on peak area relative to an internal standard |
This methodology is designed for high throughput and automation, making it suitable for clinical trials and other studies requiring the analysis of a large number of samples.
Gas Chromatography (GC) for this compound
While less common than HPLC for compounds of this nature due to their lower volatility and thermal stability, Gas Chromatography (GC) can be employed for the analysis of β-carboline alkaloids. For the analysis of Abecarnil using GC, derivatization would likely be necessary to increase its volatility and thermal stability.
A typical GC method would involve a high-temperature capillary column and a sensitive detector such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS). The sample preparation would be a critical step, likely involving liquid-liquid extraction followed by derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Supercritical Fluid Chromatography (SFC) for this compound
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, offering fast and efficient separations. For a compound like Abecarnil, SFC could be particularly advantageous for chiral separations, should different stereoisomers need to be resolved. The primary mobile phase in SFC is typically supercritical carbon dioxide, often modified with a small amount of an organic solvent like methanol (B129727). The technique's low viscosity and high diffusivity of the mobile phase allow for high flow rates and rapid analyses. Detection can be achieved using standard HPLC detectors like UV-Visible or Mass Spectrometry.
Spectroscopic Techniques for this compound Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of Abecarnil.
Mass Spectrometry (MS) Applications for this compound
Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is a powerful tool for the analysis of Abecarnil. MS provides molecular weight information and, through fragmentation analysis, crucial structural details.
In LC-MS/MS analysis, the molecular ion of Abecarnil would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation of the β-carboline core and the side chains would produce a unique mass spectrum, enabling highly specific and sensitive detection. Key fragmentation pathways would likely involve the cleavage of the ester and ether linkages in the Abecarnil molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural characterization of organic molecules like Abecarnil. Both ¹H NMR and ¹³C NMR spectroscopy would be employed to provide a complete picture of the molecular structure.
¹H NMR: The proton NMR spectrum of Abecarnil would show distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of protons to specific positions in the β-carboline ring system and its substituents.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized. These experiments reveal the connectivity between protons, between protons and their directly attached carbons, and between protons and carbons over multiple bonds, respectively.
The combination of these spectroscopic methods provides a comprehensive characterization of the this compound (Abecarnil) molecule.
Infrared (IR) Spectroscopy for this compound
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would provide valuable information about its structural components.
The key functional groups of this compound would produce characteristic absorption bands in an IR spectrum. The presence of hydroxyl (-OH) groups from the sugar moiety and the fatty acid chains would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The amide group would show a characteristic C=O stretching vibration around 1650 cm⁻¹ (Amide I band) and an N-H bending vibration around 1550 cm⁻¹ (Amide II band). The ester carbonyl (C=O) groups would exhibit a strong absorption band in the range of 1735-1750 cm⁻¹.
Furthermore, the long hydrocarbon chains of the fatty acid components would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The phosphate group (P=O) would likely show a stretching vibration in the 1250-1300 cm⁻¹ region.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Hydroxyl) | 3200-3600 | Strong, Broad |
| N-H (Amide) | 3300-3500 | Medium |
| C-H (Alkyl) | 2850-2960 | Strong |
| C=O (Ester) | 1735-1750 | Strong |
| C=O (Amide I) | ~1650 | Strong |
| N-H bend (Amide II) | ~1550 | Medium |
| P=O (Phosphate) | 1250-1300 | Medium |
This table is based on established IR correlation charts for the respective functional groups. Specific peak positions for this compound would require experimental analysis.
Bioanalytical Methods for this compound in Biological Matrices
The quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic and pharmacodynamic studies. Due to its complex lipid nature and expected low concentrations in biological samples, highly sensitive and specific bioanalytical methods are required.
Sample Preparation Techniques for this compound Quantification
Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest from the complex biological matrix. For a lipid-based molecule like this compound, common techniques would include:
Protein Precipitation (PPT): This is a simple and rapid method to remove proteins from plasma or serum samples. creative-proteomics.com It involves adding an organic solvent like acetonitrile or methanol to the sample, which denatures and precipitates the proteins. creative-proteomics.com The supernatant containing the analyte can then be further processed.
Liquid-Liquid Extraction (LLE): LLE is a widely used technique for extracting lipids. researchgate.netnih.gov It involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. researchgate.net Modifications of the Folch or Bligh and Dyer methods, which use chloroform/methanol mixtures, are standard procedures for lipid extraction. nih.gov
Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction compared to PPT and LLE. creative-proteomics.com It utilizes a solid sorbent to retain the analyte, while interfering components are washed away. creative-proteomics.com The analyte is then eluted with a suitable solvent. For this compound, a reverse-phase or a mixed-mode SPE cartridge could be employed.
Table 3: Comparison of Sample Preparation Techniques for this compound
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. creative-proteomics.com | Less clean extract, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | High recovery for lipids, effective removal of proteins. researchgate.netnih.gov | Labor-intensive, use of chlorinated solvents can be a concern. |
| Solid-Phase Extraction (SPE) | High selectivity, cleaner extracts, amenable to automation. creative-proteomics.com | More expensive, requires method development. |
Validation of Bioanalytical Methods for this compound
Any bioanalytical method developed for the quantification of this compound must be rigorously validated to ensure its reliability and accuracy. The validation process typically follows guidelines from regulatory agencies and includes the assessment of the following parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.
Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the analytical response and the concentration of the analyte.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Emerging Analytical Technologies for this compound Research
The field of analytical chemistry is continually evolving, and several emerging technologies could be applied to enhance the research of this compound.
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and time-of-flight (TOF) mass spectrometry provide high mass accuracy and resolution, which can be invaluable for the structural elucidation of this compound and its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the separation and quantification of complex lipids. researchgate.net The coupling of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) would offer high sensitivity and selectivity for the analysis of this compound in biological samples.
Supercritical Fluid Chromatography (SFC)-MS: SFC-MS is an alternative to LC-MS that uses a supercritical fluid as the mobile phase. It can offer advantages in terms of speed and resolution for the analysis of lipids.
"Omics" Approaches: Lipidomics, the large-scale study of lipids, can provide a comprehensive understanding of the effects of this compound on cellular lipid profiles. nih.gov Advanced mass spectrometry-based lipidomics platforms can identify and quantify hundreds to thousands of lipid species in a single analysis. nih.gov
These emerging technologies have the potential to provide deeper insights into the mechanism of action, metabolism, and biomarker discovery related to this compound.
Preclinical Research and Translational Studies of Sdz Mrl 953
In Vitro Models in Sdz mrl 953 Research
This compound, a synthetic monosaccharidic lipid A analog, has been the subject of various in vitro investigations to elucidate its immunopharmacological activities. These studies have been crucial in understanding its mechanism of action before moving into in vivo models.
Cell Culture Models for this compound Efficacy Studies
Initial in vitro studies with this compound focused on its effects on primary immune cells. Research demonstrated that the compound itself does not possess intrinsic antimicrobial properties but rather modulates the host's immune response. researchgate.netasm.orgasm.orgnih.gov
In cultures of human monocytes, this compound was found to moderately induce the release of certain cytokines. researchgate.netasm.orgasm.orgnih.gov This is a key indicator of its immunostimulatory potential. Furthermore, studies on human neutrophils revealed that pre-treatment with this compound primed these cells for an enhanced production of reactive oxygen metabolites when subsequently exposed to a soluble stimulus. researchgate.netasm.orgasm.orgnih.gov This priming effect suggests a heightened state of readiness in these immune cells to combat pathogens.
Investigations using human peritoneal macrophages showed a discordant adaptation to lipopolysaccharide (LPS) after exposure to this compound. aai.org Specifically, pre-stimulation with this compound led to a down-regulation of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production upon a secondary challenge with LPS. aai.org In contrast, the secretion of interleukin-1 beta (IL-1β) and granulocyte colony-stimulating factor (G-CSF) was upregulated. aai.org This differential regulation of cytokine production highlights a complex interaction with macrophage signaling pathways.
Studies on thioglycollate-elicited peritoneal macrophages from mice also contributed to understanding the compound's effects. researchgate.net These cells, when obtained from animals pre-treated with this compound, were primed for an enhanced production of microbicidal reactive oxygen metabolites. nih.govasm.org
Table 1: Summary of In Vitro Efficacy Studies of this compound in Cell Culture Models
| Cell Type | Species | Key Findings | Reference |
|---|---|---|---|
| Monocytes | Human | Moderately induced cytokine release. | researchgate.netasm.orgasm.orgnih.gov |
| Neutrophils | Human | Primed for enhanced production of reactive oxygen metabolites. | researchgate.netasm.orgasm.orgnih.gov |
| Peritoneal Macrophages | Human | Down-regulated LPS-induced TNF-α and IL-6; upregulated IL-1β and G-CSF. | aai.org |
Organoid and 3D Culture Systems for this compound Assessment
Currently, there is no publicly available research detailing the use of organoid or 3D culture systems for the assessment of this compound. These advanced in vitro models, which more closely mimic the in vivo environment, could provide further insights into the tissue-specific effects and efficacy of this compound. nih.govsigmaaldrich.comthermofisher.comcorning.com
Receptor Binding Assays and Functional Assays for this compound
As a synthetic analog of lipid A, the active moiety of endotoxin (B1171834), this compound is understood to exert its effects through the Toll-like receptor 4 (TLR4) signaling pathway. acs.orgunimib.it However, specific receptor binding affinity data from competitive binding assays for this compound are not extensively detailed in the available literature.
Functional assays have been pivotal in characterizing the bioactivity of this compound. These assays have consistently shown that this compound is a potent immunostimulant, albeit with a significantly lower toxicity profile compared to lipopolysaccharide (LPS). asm.orgnih.gov In functional assays using human peripheral blood mononuclear cells, this compound's action on TNF-α release was suggested to be independent of CD14, a co-receptor for LPS. unimib.it This finding indicates a potential difference in the precise mechanism of TLR4 activation compared to its natural ligand.
Further functional studies have demonstrated that this compound can induce endotoxin tolerance. researchgate.netasm.orgnih.gov This was observed through the reduced production of proinflammatory cytokines like TNF-α and IL-6 in cells pre-treated with this compound before being challenged with a lethal dose of LPS. aai.org
In Vivo Animal Models in this compound Research
In vivo studies have been essential in evaluating the protective efficacy and pharmacological profile of this compound in a whole-organism context.
Rodent Models for this compound Efficacy and Safety Profiling
The majority of in vivo research on this compound has been conducted in rodent models, primarily mice. These studies have consistently demonstrated the compound's protective effects against bacterial infections and endotoxic shock. researchgate.netasm.orgnih.gov
Prophylactic administration of this compound, either as a single dose or in multiple doses, was highly protective in both immunocompetent and myelosuppressed mice challenged with various infectious agents. researchgate.netasm.orgnih.gov The 50% effective doses (ED50) were found to be about 1000 times higher than those of endotoxin from Salmonella abortus equi. researchgate.netasm.orgnih.gov
A key finding from these rodent models is the significantly improved therapeutic window of this compound compared to LPS. In galactosamine-sensitized mice, a model for endotoxin hypersensitivity, this compound was found to be 10,000 to over 700,000 times less toxic than LPS. asm.orgnih.gov
Furthermore, repeated administration of this compound induced a state of tolerance to lethal endotoxin challenges, with the protective effect lasting for at least a week. researchgate.netasm.orgnih.gov In a model of advanced sepsis in mice, where antibiotic therapy alone was insufficient, pretreatment with this compound significantly enhanced the curative effects of antibiotics like cefotaxime (B1668864) and gentamicin. nih.govasm.orgnih.gov
Table 2: Summary of In Vivo Efficacy of this compound in Rodent Models
| Rodent Model | Condition | Key Findings | Reference |
|---|---|---|---|
| Immunocompetent and Myelosuppressed Mice | Bacterial Infections | Highly protective when administered prophylactically. | researchgate.netasm.orgnih.gov |
| Galactosamine-sensitized Mice | Endotoxin Challenge | 10,000 to >700,000 times less toxic than LPS. | asm.orgnih.gov |
| Mice | Endotoxin Challenge | Induced tolerance to lethal endotoxin challenges. | researchgate.netasm.orgnih.gov |
Non-Rodent Models for this compound Pharmacological Evaluation
There is no information available in the public domain regarding the pharmacological evaluation of this compound in non-rodent animal models. The selection of a non-rodent species for preclinical toxicology and pharmacology studies is typically based on factors such as metabolism, pharmacokinetics, and pharmacological relevance to humans. altasciences.comnuvisan.comkobia.kr Without such studies, the translation of findings from rodent models to higher-order species remains a significant data gap.
Translational Relevance of Animal Models for this compound
Preclinical in vivo models have been instrumental in characterizing the immunomodulatory and protective effects of this compound, a synthetic analog of lipid A. researchgate.netnih.gov These animal models have been crucial for establishing the compound's potential utility in clinical settings, particularly for enhancing resistance to infections and preventing endotoxic shock. researchgate.netnih.gov
Studies in both immunocompetent and myelosuppressed mice have demonstrated the protective efficacy of this compound against various microbial infections. nih.govasm.org These models are highly relevant as they mimic the immunocompromised state of patients undergoing chemotherapy or radiation, a key target population for this compound. researchgate.netnih.gov The ability of this compound to protect these animals from lethal challenges with endotoxin or live bacteria highlights its potential to prevent sepsis in vulnerable patients. researchgate.netresearchgate.net
Furthermore, galactosamine-sensitized mouse models have been employed to assess the toxicity of this compound. nih.govasm.org This model is particularly relevant for evaluating endotoxin-like toxicity. Results from these studies have shown that this compound is significantly less toxic than lipopolysaccharide (LPS), with a toxicity factor difference of 10,000 to over 700,000 times. nih.govasm.org This wide therapeutic window is a critical translational finding, suggesting a favorable safety profile in humans. asm.org
The use of animal models has also been pivotal in demonstrating the phenomenon of endotoxin tolerance induction by this compound. researchgate.netasm.org Repeated administration of the compound in mice led to a transient resistance to lethal endotoxin challenges. nih.govasm.org This finding is directly translatable to the clinical goal of prophylactically treating patients at risk of gram-negative sepsis. nih.govresearchgate.net
Biomarker Identification and Validation for this compound
The identification of biomarkers is essential for understanding a compound's mechanism of action and for predicting its clinical efficacy.
Pharmacodynamic Biomarkers of this compound Activity
Pharmacodynamic biomarkers are crucial for demonstrating that a drug is engaging its target and having a biological effect. For this compound, several such biomarkers have been identified in both preclinical and clinical studies.
In vitro studies using human monocytes and neutrophils have shown that this compound can moderately induce the release of cytokines and prime neutrophils for an enhanced respiratory burst. nih.govasm.org In a phase I clinical trial involving cancer patients, intravenous administration of this compound led to measurable increases in serum levels of Granulocyte Colony-Stimulating Factor (G-CSF) and Interleukin-6 (IL-6). nih.gov Notably, it did not significantly increase the levels of proinflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-alpha), Interleukin-1beta (IL-1beta), and Interleukin-8 (IL-8) on its own. nih.gov
However, when patients pretreated with this compound were subsequently challenged with endotoxin, there was a marked reduction in the release of TNF-alpha, IL-1beta, IL-8, IL-6, and G-CSF compared to the control group. researchgate.netnih.gov This demonstrates that this compound induces a state of tolerance to the inflammatory effects of endotoxin. researchgate.net An increase in granulocyte counts was also observed as a biological response to this compound. nih.gov
Table 1: Pharmacodynamic Biomarkers of this compound
| Biomarker | Effect of this compound Alone | Effect of this compound Pretreatment on Endotoxin Challenge |
|---|---|---|
| G-CSF | Increase | Marked Reduction in Release |
| IL-6 | Increase | Marked Reduction in Release |
| TNF-alpha | No significant increase | Marked Reduction in Release |
| IL-1beta | No significant increase | Marked Reduction in Release |
| IL-8 | No significant increase | Marked Reduction in Release |
| Granulocytes | Increase | Augmented Increase |
Predictive Biomarkers for this compound Responsiveness
Predictive biomarkers are used to identify individuals who are more likely to respond to a specific treatment. mercodia.com For this compound, the primary mechanism of action involves interaction with Toll-like receptor 4 (TLR4). acs.org Therefore, the expression and function of TLR4 and its associated signaling molecules could serve as potential predictive biomarkers. While specific studies on predictive biomarkers for this compound are not extensively detailed in the provided results, the compound's nature as a TLR4 agonist suggests that patients with a robust TLR4 signaling pathway would likely exhibit a stronger response. acs.org The development of predictive biomarkers would be a crucial step in personalizing therapy with this compound, ensuring that it is administered to patients who will derive the most benefit. esmo.org
Toxicological and Safety Assessment of this compound (Excluding specific adverse effects)
The toxicological profile of this compound has been evaluated to determine its safety for potential clinical use.
Genotoxicity and Mutagenicity Studies of this compound
Information regarding specific genotoxicity and mutagenicity studies for this compound is limited in the provided search results. However, a study on a related synthetic lipid A analogue, OM-174, indicated that it was non-mutagenic in the Ames test. researchgate.net Given the structural similarities and the intended clinical application, it is plausible that this compound would have undergone similar assessments. Standard regulatory practice for new pharmaceutical compounds involves a battery of tests to assess their potential to cause genetic mutations.
Carcinogenicity Assessment of this compound
Detailed carcinogenicity assessment data for this compound is not available in the provided search results. Carcinogenicity studies are typically long-term and resource-intensive, often conducted in rodents. europa.eu The decision to conduct such studies is based on a weight of evidence approach, considering factors like the compound's mechanism of action, findings from shorter-term toxicity studies, and its intended duration of use. eurofinsdiscovery.comthepsci.eu Given that this compound is an immunomodulator intended for potentially prophylactic use, a thorough evaluation of its carcinogenic potential would be a critical component of its safety assessment.
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 9838385 |
| Lipid A | 135692652 |
| Lipopolysaccharide | 14057398 |
| Granulocyte Colony-Stimulating Factor | 73747519 |
| Interleukin-6 | 135402035 |
| Tumor Necrosis Factor-alpha | 135478750 |
| Interleukin-1beta | 135402034 |
| Interleukin-8 | 72722883 |
| Galactosamine | 6040 |
Reproductive and Developmental Toxicology of this compound
Currently, there is a notable absence of publicly available preclinical data specifically investigating the reproductive and developmental toxicology of this compound. Standard preclinical safety evaluations for new pharmaceutical compounds typically include a battery of tests to assess potential effects on fertility, embryonic development, and teratogenicity. These studies, often conducted in compliance with international guidelines such as those from the International Council for Harmonisation (ICH), are designed to identify any adverse effects on male and female reproductive systems, as well as the developing fetus.
For a compound like this compound, a synthetic lipid A analog, a comprehensive reproductive toxicology program would generally involve the following assessments:
Fertility and Early Embryonic Development Studies: To evaluate the effects on mating performance, fertility, and the early stages of embryonic development.
Embryo-Fetal Development Studies (Teratogenicity): To assess the potential to induce structural abnormalities or death in the developing fetus. These are typically conducted in at least two species, one rodent and one non-rodent.
Pre- and Postnatal Development Studies: To investigate the effects of exposure during late gestation, parturition, and lactation on the growth, development, and reproductive function of the offspring.
Despite the investigation of this compound in other preclinical and early clinical settings for its immunostimulatory properties, specific findings from reproductive and developmental toxicology studies have not been reported in the available scientific literature. Therefore, no data tables or detailed research findings on this specific aspect of its safety profile can be provided at this time.
Cardiotoxicity and Hepatotoxicity Risk Assessment of this compound
Similar to the lack of reproductive toxicology data, there is no specific preclinical information available in the public domain concerning the cardiotoxicity and hepatotoxicity risk assessment of this compound.
A standard preclinical safety assessment would rigorously evaluate the potential for a new chemical entity to cause damage to the heart and liver.
Cardiotoxicity Assessment: This evaluation typically includes:
In vitro assays: Such as studies on the hERG (human Ether-à-go-go-Related Gene) potassium channel to assess the risk of QT interval prolongation, a potential indicator of proarrhythmic risk.
In vivo cardiovascular safety pharmacology studies: In these studies, cardiovascular parameters like blood pressure, heart rate, and electrocardiogram (ECG) are monitored in conscious, unrestrained animals following administration of the compound.
Hepatotoxicity Assessment: This involves a combination of in vitro and in vivo methods:
In vitro studies: Using primary hepatocytes or other liver cell systems to detect direct cellular toxicity, metabolic dysfunction, or the formation of reactive metabolites.
In vivo toxicology studies: Repeated-dose toxicity studies in animals include comprehensive monitoring of liver function through blood chemistry analysis (e.g., ALT, AST, ALP, bilirubin (B190676) levels) and histopathological examination of liver tissue to identify any signs of injury.
While general toxicology studies have indicated that this compound is significantly less toxic than lipopolysaccharide (LPS), the specific risk to the cardiovascular and hepatic systems has not been detailed in accessible research. nih.gov Phase I clinical trial data in cancer patients mentioned that the administration of this compound was safe and well-tolerated, but did not provide specific data on cardiac or hepatic function markers. researchgate.net Without dedicated preclinical studies, a definitive risk assessment for cardiotoxicity and hepatotoxicity cannot be compiled.
Future Directions and Unanswered Questions in Sdz Mrl 953 Research
Emerging Research Areas for Sdz mrl 953
The foundation of this compound research lies in its ability to stimulate the immune system. ontosight.ai Building on this, several emerging areas of investigation could further elucidate its therapeutic potential.
Vaccine Adjuvancy: A significant area of interest for TLR4 agonists is their use as vaccine adjuvants. researchgate.netunimib.itnih.govacs.org Future research could focus on formulating this compound with various antigens to enhance the magnitude and quality of the adaptive immune response. nih.gov This includes exploring its potential to induce robust T-cell responses, particularly Th1-polarization, which is crucial for immunity against intracellular pathogens and tumors. nih.gov
Cancer Immunotherapy: While early-phase trials have explored this compound in cancer, the full potential of its application in oncology remains an open field. oncohemakey.comresearchgate.net Emerging research could investigate its use in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to overcome tumor-induced immunosuppression. researchgate.net Furthermore, its role as a standalone intratumoral agent to convert "cold" tumors into "hot" tumors, thereby making them more susceptible to other treatments, warrants investigation.
Modulation of Inflammatory Diseases: The ability of this compound to induce endotoxin (B1171834) tolerance suggests a potential role in modulating inflammatory conditions beyond sepsis. oncohemakey.comresearchgate.netresearchgate.net Research into its effects on chronic inflammatory and autoimmune diseases could be a novel avenue. By understanding the precise mechanisms of tolerance induction, it may be possible to harness this compound to dampen pathological inflammatory responses.
Neuroinflammation and Neurodegeneration: The role of the innate immune system and TLR4 signaling in the central nervous system is an expanding field of research. mdpi.com Investigating the potential of this compound to modulate neuroinflammatory processes could open up therapeutic possibilities for neurodegenerative diseases.
Gaps in Current Knowledge and Future Research Needs for this compound
Despite the existing body of research, significant gaps in our understanding of this compound remain. Addressing these will be critical for its future development.
| Area of Uncertainty | Specific Research Questions | Potential Impact |
| Molecular Interactions | What is the precise binding mode of this compound to the TLR4/MD-2 receptor complex? How does this interaction differ from that of other TLR4 ligands? | A detailed understanding could enable the design of more potent and specific second-generation molecules. |
| Signal Transduction | Does this compound exhibit bias towards either the MyD88-dependent or TRIF-dependent signaling pathways? How does this influence the downstream cellular responses? mdpi.comfrontiersin.org | Pathway-specific modulation could allow for the fine-tuning of the immune response, maximizing therapeutic effects while minimizing potential side effects. |
| Cellular Targets | Beyond macrophages and neutrophils, what other immune and non-immune cell types are direct targets of this compound? nih.govresearchgate.net | Identifying the full spectrum of cellular targets will provide a more comprehensive picture of its in vivo effects. |
| Long-term Effects | What are the long-term consequences of repeated administration of this compound on the immune system? Does it induce a state of immunological memory or exhaustion? | Understanding the long-term effects is crucial for designing safe and effective chronic treatment regimens. |
Further preclinical studies are needed to address these questions, which will be essential for guiding future clinical trials and ensuring the safe and effective translation of this compound into clinical practice. researchgate.net
Innovative Methodologies and Technologies to Advance this compound Research
The application of cutting-edge technologies can provide deeper insights into the mechanisms of action of this compound and accelerate its development.
Computational Modeling and Structural Biology: Advanced in silico modeling can predict the binding of this compound to the TLR4/MD-2 complex with greater accuracy. tandfonline.com Cryo-electron microscopy and X-ray crystallography can provide high-resolution structural data of this interaction, offering a blueprint for rational drug design.
High-Throughput Screening and Synthesis: Automated synthesis and high-throughput screening platforms can be employed to generate and evaluate a large number of this compound analogs. frontiersin.org This can expedite the identification of molecules with improved activity, selectivity, or pharmacokinetic properties.
Systems Biology Approaches: 'Omics' technologies, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular and systemic responses to this compound. This can help to identify novel signaling pathways and biomarkers of its activity.
Advanced Imaging Techniques: In vivo imaging techniques, such as intravital microscopy, can be used to visualize the real-time effects of this compound on immune cell trafficking and interactions within living organisms.
Potential for Repurposing or Novel Applications of this compound
The immunomodulatory properties of this compound open the door to potential applications beyond its initial areas of investigation.
Adjunct to Antimicrobial Therapy: Research has already indicated that this compound can enhance the efficacy of antibiotics in treating advanced sepsis in preclinical models. nih.govmdpi.comresearchgate.net This suggests a potential for repurposing it as an adjunct to conventional antimicrobial therapy, particularly for infections that are difficult to treat with antibiotics alone.
Treatment of Immunosenescence: The age-related decline in immune function, known as immunosenescence, increases susceptibility to infections and reduces vaccine efficacy in the elderly. As an immunostimulant, this compound could be investigated for its potential to rejuvenate the aging immune system.
Combination with Other Immunomodulators: The therapeutic landscape is increasingly moving towards combination therapies. researchgate.net Investigating the synergistic or additive effects of this compound with other classes of immunomodulators, such as cytokine-based therapies or other pattern recognition receptor agonists, could lead to novel and more effective treatment strategies. researchgate.netnih.govekb.egtandfonline.combenthamdirect.com
Ethical Considerations in Future this compound Research
As with any investigational therapeutic agent, the future research and development of this compound must be guided by stringent ethical principles.
Informed Consent: In future clinical trials, it is paramount that participants are fully informed about the nature of this compound as an immunomodulatory agent, including its potential benefits and risks. nih.govresearchgate.net The distinction between established clinical treatment and experimental research must be clearly communicated to avoid therapeutic misconception. nih.gov
Risk-Benefit Assessment: A thorough and ongoing assessment of the potential risks and benefits for trial participants is essential. nih.gov This includes careful monitoring for any unforeseen toxicities or adverse events that may arise from modulating the immune system. oncohemakey.com
Patient Selection: The selection of patients for clinical trials must be equitable and based on sound scientific and ethical rationale. nih.gov This includes considerations for enrolling diverse populations to ensure that the findings are generalizable.
Animal Welfare in Preclinical Studies: Preclinical research involving animals must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement. umh.esesicm.org Every effort should be made to minimize animal suffering and to use alternative methods whenever possible.
Conclusion
Summary of Key Research Findings on Sdz mrl 953
This compound, also known as Smilagenin, is a naturally occurring steroidal sapogenin that has been the subject of various research endeavors. caringsunshine.comhmdb.ca A significant portion of the research has focused on its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. drugbank.comnih.gov
Pre-clinical studies have demonstrated that this compound can offer neuroprotection against beta-amyloid and glutamate-induced damage, which are contributing factors to Alzheimer's disease. drugbank.comnih.gov Research indicates that the compound can improve cognitive impairment and exhibits neuroprotective activity. sci-hub.se One of the key mechanisms identified is its ability to increase the expression of brain-derived neurotrophic factor (BDNF), a protein crucial for the survival of existing neurons and the growth of new ones. nih.govmedicalxpress.com this compound has been shown to elevate BDNF mRNA levels, particularly the IV and VI transcripts, which are often reduced by amyloid-beta. nih.govmedicalxpress.com Further mechanistic insights reveal that this compound enhances the expression of the P300 protein, which in turn increases histone acetylation in the BDNF promoter region, thereby promoting its transcription. nih.govresearchgate.net This suggests an epigenetic regulatory role for the compound. nih.govresearchgate.net In animal models of Alzheimer's disease, this compound has been observed to reduce the deposition of β-amyloid plaques in the cortex and hippocampus and improve learning and memory. researchgate.net
Beyond its effects on BDNF, this compound has been found to reverse the decrease in neuronal growth factors and dopamine (B1211576) receptors in the brain. drugbank.comnih.gov It also acts as a protein synthesis stimulant, restoring levels of proteins that are altered in the aging brain and reversing the loss of nerve receptors. drugbank.com In models of Parkinson's disease, it has shown to be neuroprotective. drugbank.comnih.gov Some studies have also pointed to its potential in inhibiting cholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov
In a different area of research, this compound has been investigated as a novel immunostimulatory monosaccharidic lipid A analog. asm.orgnih.gov In this context, it has demonstrated a protective role in experimental models of microbial infections, particularly in myelosuppressed or immunocompetent mice. asm.org It appears to enhance resistance to infections and has been suggested for the prophylaxis of endotoxin (B1171834) shock. asm.orgresearchgate.net The compound was found to be significantly less toxic than lipopolysaccharide (LPS) while still being an effective inducer of tolerance to endotoxin. asm.orgresearchgate.net It moderately induces the release of cytokines from monocytes and primes human neutrophils for an enhanced response to stimuli. asm.orgnih.gov
Overall Significance of this compound in Chemical Biology and Related Fields
The multifaceted activities of this compound make it a significant compound in chemical biology and related fields. Its primary significance lies in its potential as a neuroprotective agent and a tool for studying neurodegenerative diseases. drugbank.combiosynth.com The ability of this compound to modulate multiple pathways implicated in neurodegeneration, including BDNF signaling, protein synthesis, and neuroinflammation, makes it a valuable lead compound for the development of novel therapeutics for conditions like Alzheimer's and Parkinson's disease. drugbank.comresearchgate.netncats.io Its neurotrophic factor-inducing properties offer a distinct mechanism of action compared to many existing treatments for these disorders. drugbank.comnih.gov
The compound's influence on epigenetic mechanisms, specifically histone acetylation to regulate BDNF expression, provides a powerful chemical tool for researchers to probe the epigenetic basis of neuronal health and disease. nih.govresearchgate.net This opens up avenues for investigating the broader role of chromatin remodeling in neuroprotection and cognitive function.
Furthermore, the investigation of this compound as a synthetic lipid A analog highlights its importance in the field of immunology and vaccine development. acs.orgunimib.it Its ability to stimulate the immune system with significantly lower toxicity than traditional adjuvants like LPS showcases its potential as a safer and more effective component in vaccines. asm.orgresearchgate.net This research contributes to the broader effort of designing synthetic molecules that can precisely modulate immune responses for therapeutic benefit.
The study of this compound also intersects with research on lipid metabolism. foodb.cagoogle.com As a steroidal sapogenin, it has been investigated for its effects on cholesterol absorption, indicating its potential as a tool to understand and possibly modulate lipid-related physiological processes. google.com
Concluding Remarks on the Future Trajectory of this compound Research
The existing body of research on this compound provides a solid foundation for future investigations. A key direction for future research will be to further elucidate the detailed molecular mechanisms underlying its neuroprotective effects. While the role of BDNF and P300 has been highlighted, a comprehensive understanding of all its downstream targets and signaling pathways is still needed. nih.govresearchgate.net Advanced "omics" technologies could be employed to map the global changes in gene and protein expression in response to this compound treatment in various neuronal cell types.
Translational research will also be a critical future trajectory. While preclinical studies are promising, more extensive in vivo studies in a wider range of animal models of neurodegenerative diseases are necessary to validate its therapeutic potential. caringsunshine.comncats.io These studies should aim to establish a clear relationship between the compound's administration and clinically relevant outcomes.
In the realm of immunology, future research could focus on optimizing the immunostimulatory properties of this compound and its analogs. acs.orgunimib.it This could involve synthesizing and testing new derivatives to further improve the therapeutic window, enhancing its adjuvant activity while minimizing any potential for toxicity. researchgate.netnih.gov Investigating its efficacy in combination with various antigens in preclinical vaccine models would be a logical next step.
Finally, exploring the full spectrum of its biological activities is warranted. Given its steroidal structure, further investigation into its effects on other steroid hormone pathways and metabolic processes could reveal novel therapeutic applications. caringsunshine.combiosynth.com The synthesis of novel derivatives of this compound could also lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. sci-hub.se
Q & A
Q. What is the pharmacological mechanism of SDZ MRL 953 in modulating immune responses?
this compound, a synthetic lipid A analog, exhibits immunostimulatory activity by mimicking lipopolysaccharide (LPS) but with reduced toxicity. Preclinical studies using guinea pig models demonstrated its ability to downregulate endotoxin-induced acute lung injury when administered 12 hours prior to LPS exposure. Key methodologies include measuring lung wet/dry weight ratios and bronchial alveolar lavage (BAL) fluid albumin accumulation to assess immune modulation .
Q. How does this compound’s toxicity profile compare to traditional LPS-based immunostimulants?
Toxicity assessments in guinea pigs revealed that this compound (2 mg/kg) does not induce the severe inflammatory cascades typical of LPS. Comparative studies utilized survival rates, histopathological analyses, and cytokine profiling to establish its safer profile. These findings highlight its potential as a less toxic alternative for immune stimulation .
Q. What biomarkers are established for evaluating this compound’s immunomodulatory effects in preclinical models?
Validated biomarkers include lung wet/dry weight ratios (indicating edema) and albumin leakage in BAL fluid (quantified via 125I-labeled albumin assays). These biomarkers were standardized in guinea pig models to ensure reproducibility and sensitivity to therapeutic interventions .
Advanced Research Questions
Q. What methodological considerations are critical when designing preclinical studies to evaluate this compound’s efficacy in acute lung injury?
Key considerations include:
- Timing of administration : Efficacy was observed only when this compound was administered 12 hours pre-LPS, not 10 minutes prior, suggesting time-dependent immune priming .
- Control groups : Use of saline controls and LPS-only groups to isolate therapeutic effects.
- Outcome validation : Statistical rigor (e.g., ANOVA for intergroup comparisons) and adherence to reproducibility guidelines, such as detailed experimental protocols in supplementary materials .
Q. How can researchers resolve contradictions in reported efficacy of this compound across different experimental models?
Contradictions may arise from species-specific immune responses (e.g., guinea pigs vs. mice) or variations in dosing schedules. To address this:
- Conduct cross-species comparative studies with standardized protocols.
- Apply meta-analytical frameworks to aggregate data from heterogeneous studies.
- Validate findings using multiple endpoints (e.g., cytokine panels, histopathology) .
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical trials?
Dose-response relationships should be analyzed using nonlinear regression models (e.g., sigmoidal Emax models) to estimate EC50 values. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are advisable. Ensure transparency by reporting confidence intervals and effect sizes, as emphasized in reproducibility guidelines .
Q. How does the choice of animal model influence observed outcomes of this compound’s therapeutic potential?
Guinea pigs were selected for their sensitivity to LPS-induced lung injury, mirroring human pathophysiology. However, murine models may fail to replicate these effects due to differences in Toll-like receptor (TLR) signaling. Researchers must justify model selection based on mechanistic alignment with human disease and validate findings in secondary models .
Q. What are the best practices for ensuring reproducibility in studies involving this compound’s anti-inflammatory effects?
- Protocol standardization : Detailed descriptions of compound preparation (e.g., solvent used, storage conditions) and dosing regimens.
- Data transparency : Raw data for critical endpoints (e.g., wet/dry ratios) should be included in supplementary materials.
- Independent validation : Collaborate with external labs to replicate key findings using identical methodologies .
Methodological Frameworks
Q. How can theoretical frameworks guide hypothesis generation for this compound’s immune-modulating properties?
Linking research to TLR4 signaling theory provides a scaffold for hypothesizing this compound’s mechanism. For example, its structural similarity to lipid A suggests competitive inhibition of LPS binding to TLR4. Experimental validation could involve TLR4 knockout models or surface plasmon resonance (SPR) assays to measure binding affinity .
Q. What strategies optimize experimental design for studying this compound’s long-term immunomodulatory effects?
- Longitudinal studies : Track immune parameters (e.g., cytokine levels, leukocyte counts) over weeks post-administration.
- Pre-test/post-test designs : Measure baseline immune status before intervention to account for individual variability .
- Multi-omics integration : Combine transcriptomic and proteomic data to identify downstream signaling pathways affected by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
